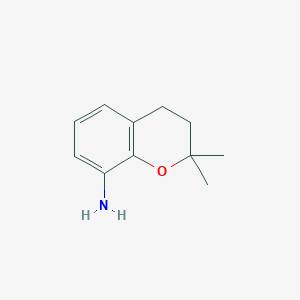

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDGOWFFLVQMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine typically involves several steps. One common method includes the reaction of benzopyran derivatives with appropriate amine sources under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial and Anticancer Activity: Research indicates that 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine exhibits antimicrobial properties and may inhibit the growth of cancer cells. The mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways .

- Potassium Channel Openers: A study highlighted its role as a potassium channel opener, which is crucial for regulating insulin release from pancreatic islets. The compound was compared to established potassium channel activators, showing promising results in modulating vascular relaxation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It can be utilized to synthesize more complex molecules with potential biological activity. The reactivity of the amino and hydroxyl groups allows for various chemical modifications .

- Superbase Chemistry: The compound's amine functionality makes it suitable for reactions involving superbases in organic synthesis. These reactions can lead to the formation of novel compounds with enhanced properties .

Materials Science

The unique structural characteristics of this compound make it a candidate for advanced material applications:

- Biomaterials Development: Its properties may be harnessed in developing biomaterials for medical applications due to its biocompatibility and potential bioactivity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Unique Features |

|---|---|

| 2,2-Dimethylchroman | Lacks amino and hydroxyl groups; different chemical properties. |

| Coumarins | Known for diverse biological activities; structurally distinct from this compound. |

| Flavonoids | Another class of benzopyran derivatives with various biological properties; structurally distinct from this compound. |

| 2,2-Dimethyl-3,4-dihydrobenzofuran | Similar core structure but different functional groups affecting reactivity. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of 8-amino derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation through apoptosis induction mechanisms .

Case Study 2: Potassium Channel Modulation

Research focused on the effects of this compound on pancreatic islets demonstrated that it effectively modulates insulin release via potassium channel activation. This study compared its efficacy with other known potassium channel openers .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

- Structure : Fluorine at position 6, ethyl group at position 4, and methyl at position 8.

- Molecular Formula: C₁₂H₁₆FNO (209.26 g/mol) .

- Bioavailability: The ethyl group may increase lipophilicity, improving membrane permeability but reducing solubility.

- Pharmacological Implications : Fluorine could enhance metabolic stability, a common strategy in drug design to resist oxidative degradation .

(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

- Structure : Methyl at position 8, hydrochloride salt at position 4, and stereochemistry (4R).

- Molecular Formula: C₁₀H₁₄ClNO (207.68 g/mol) .

- Key Differences: Solubility: The hydrochloride salt significantly improves water solubility, facilitating formulation for intravenous or oral administration. Stereochemistry: The (4R) configuration may confer selectivity in interacting with chiral biological targets (e.g., enzymes or receptors).

- Pharmacological Implications : Enhanced solubility could improve bioavailability, while stereospecificity might reduce off-target effects .

N-[4-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]butyl]-3,4-dihydro-5-methoxy-2H-1-benzopyran-3-amine

- Structure : Benzothiopyran moiety linked via a butyloxy chain to a methoxy-substituted benzopyran.

- Molecular Formula: C₂₃H₂₉NO₃S (399.55 g/mol) .

- Key Differences: Electronic and Steric Effects: Replacement of oxygen with sulfur in the thiopyran ring alters electron density and van der Waals interactions.

- Pharmacological Implications : Sulfur’s larger atomic radius might enhance binding to sulfur-rich enzyme pockets, while the extended chain could influence tissue distribution .

3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-8-ol

- Structure: Hydroxyl group at position 8 and dipropylamino group at position 3.

- Molecular Formula: C₁₅H₂₃NO₂ (249.35 g/mol) .

- Key Differences: Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, improving solubility and target affinity.

Structural and Functional Analysis Table

Research Findings and Trends

- Substituent Impact : Electron-withdrawing groups (e.g., fluorine) enhance stability, while hydrophilic groups (e.g., hydroxyl, hydrochloride) improve solubility .

- Steric Effects: Bulky substituents (e.g., dipropylamino) may reduce off-target interactions but limit bioavailability .

- Stereochemistry : Chiral centers (e.g., 4R configuration) can dictate target selectivity, a critical factor in drug development .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is an organic compound with a complex structure that includes a benzopyran ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.25 g/mol

- IUPAC Name : 2,2-dimethyl-3,4-dihydrochromen-8-amine

- CAS Number : 1486871-88-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Notably, it has been studied for its potential antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds with a similar structure can scavenge free radicals effectively. For instance, studies have shown that the presence of multiple methyl groups on the chromanol ring enhances the scavenging ability against superoxide radicals () . The antioxidant activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is essential for developing new antimicrobial agents in response to rising antibiotic resistance.

Case Study: Antioxidant Efficacy

A study conducted to evaluate the antioxidant efficacy of related compounds demonstrated that structural modifications significantly impact their radical scavenging capabilities. The results indicated that compounds with additional hydroxyl groups displayed enhanced antioxidant activity compared to those lacking such modifications .

Case Study: Antimicrobial Testing

In a laboratory setting, this compound was tested against common bacterial strains. The compound showed notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-3,4-dihydrochromen-4-amines | structure | Moderate antioxidant and antimicrobial |

| 4-(2,2,4-trimethyl-3,4-dihydrochromen)phenol | structure | Stronger antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.